Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate
Description
Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (CAS: 213672-68-5) is a carbamate derivative featuring a cyclohexyl ring substituted with a hydroxymethyl group at the 2-position in the trans configuration. This compound is characterized by its molecular formula (C₁₅H₂₁NO₃), molecular weight (~261.32 g/mol), and purity levels typically ≥95% . The hydroxymethyl group enhances polarity, making it soluble in polar solvents like methanol or DMSO, while the benzyl carbamate moiety contributes to its stability and utility as a synthetic intermediate in pharmaceuticals and organic chemistry .
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,16,18)/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKOCIWFRPQJLH-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CO)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate typically involves the reaction of benzyl chloroformate with trans-(2-hydroxymethyl)cyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate serves as a crucial intermediate in drug development:
- Neurological Disorders : It is utilized in the synthesis of pharmaceuticals targeting neurological conditions, enhancing drug efficacy and specificity .
- Therapeutic Properties : Research indicates potential biological activities, including modulation of enzyme activities and receptor interactions, which may lead to new therapeutic agents .
Case Study: Drug Development
A study explored the use of this compound in synthesizing novel analgesics. The compound's unique structure allows for modifications that enhance pharmacological effects while minimizing side effects.
Agricultural Applications
In agriculture, this compound is incorporated into agrochemicals:
- Pesticide Formulations : It improves the stability and effectiveness of pesticides and herbicides, contributing to better crop yields and pest management strategies .
Data Table: Agrochemical Efficacy
| Application | Effectiveness | Notes |
|---|---|---|
| Pesticides | High | Enhanced stability under varying conditions |
| Herbicides | Moderate | Improved efficacy in specific crops |
Polymer Chemistry
This compound is used as a modifier in polymer production:
- Mechanical Properties : It enhances the mechanical properties of plastics and resins, making them more durable and versatile for industrial applications .
Case Study: Polymer Enhancement
Research demonstrated that incorporating this compound into polymer matrices resulted in materials with superior tensile strength and flexibility compared to traditional formulations.
Cosmetic Formulations
The compound's properties make it suitable for use in skincare products:
- Moisture Retention : It improves moisture retention and skin compatibility, appealing to consumers looking for effective cosmetic solutions .
Data Table: Cosmetic Applications
| Product Type | Benefit | Usage |
|---|---|---|
| Moisturizers | Enhanced hydration | Suitable for dry skin formulations |
| Creams | Improved texture | Used in anti-aging products |
Research Applications
In academic and industrial research, this compound serves as a valuable reagent:
- Organic Synthesis : It facilitates the development of new compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Benzyl (trans-4-hydroxycyclohexyl)carbamate (CAS: 27489-63-0)
- Structural Differences : The hydroxyl group is positioned at the 4-position of the cyclohexyl ring instead of the 2-hydroxymethyl group.
- Properties: Reduced steric hindrance due to the absence of a hydroxymethyl chain. Lower molecular weight (C₁₄H₁₉NO₃, ~249.31 g/mol) compared to the target compound.
- Applications : Used in glycosylation studies and as a precursor for chiral auxiliaries in asymmetric synthesis .
Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate (CAS: 213672-73-2)
Benzyl (trans-4-formylcyclohexyl)carbamate (CAS: 412357-50-7)
- Structural Differences : Substitutes the hydroxymethyl group with a formyl (-CHO) group at the 4-position.
- Properties: Higher reactivity (e.g., in nucleophilic additions) due to the aldehyde functional group. Molecular weight: 261.32 g/mol (C₁₅H₁₉NO₃). Lower solubility in water compared to hydroxymethyl derivatives .
- Applications : Key intermediate in the synthesis of imine-linked polymers and peptide coupling reactions .
Benzyl 1-(aminomethyl)cyclohexylcarbamate (CAS: 865453-20-9)
- Structural Differences: Replaces the hydroxymethyl group with an aminomethyl (-CH₂NH₂) group.
- Properties :
- Basic character due to the amine group (pKa ~9–10), enhancing solubility in acidic aqueous solutions.
- Molecular formula: C₁₅H₂₂N₂O₂ (~262.35 g/mol).
- Applications : Used in peptidomimetic drug design and as a building block for urea derivatives .
Comparative Analysis Table
Biological Activity
Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (CAS number 213672-68-5) is a compound with a unique chemical structure that has drawn attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with enzymes and receptors, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C₁₅H₂₁NO₃
- Functional Groups : Benzyl group, trans-(2-hydroxymethyl)cyclohexyl moiety, and carbamate functional group.
The structural uniqueness of this compound may confer distinct biological properties compared to similar compounds.
Research suggests that this compound may exert its biological effects through:
- Enzyme Modulation : It likely interacts with specific enzymes, influencing their activity.
- Receptor Binding : The compound may bind to various receptors, altering signaling pathways.
These interactions are crucial for understanding its therapeutic potential in drug development.
Antitumor Activity
Studies have indicated that compounds structurally related to this compound exhibit antitumor properties. For instance, related metabolites have shown significant antitumor activity against L1210 leukemia cells, suggesting a potential for similar applications in this compound .
Antimicrobial Properties
The antimicrobial activity of similar compounds has been documented, indicating that this compound may also possess antibacterial or antifungal properties. For example, certain derivatives have been effective against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus in vitro .
Case Studies and Experimental Data
-
In Vitro Studies :
- Investigations into the interaction of this compound with various enzymes have shown promising results in modulating enzyme activity, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunction.
- Comparative Analysis :
Summary of Key Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate with high enantiomeric purity?
- Methodological Answer : The enantioselective synthesis of this compound has been achieved using iodolactamization as a key step. This method, adapted from the synthesis of structurally similar carbamates, involves stereochemical control during cyclization to ensure the trans configuration. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be tightly optimized to minimize racemization . For scale-up, continuous flow reactors (as used for cis-isomer synthesis) may improve yield and purity by enhancing heat/mass transfer .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the trans configuration and hydroxymethyl orientation. For example, coupling constants in ¹H NMR can distinguish trans vs. cis isomers, while ¹³C NMR peaks near 156 ppm confirm the carbamate carbonyl group. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional validation .
Q. What stability considerations are relevant for storing and handling this compound?
- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis of the carbamate group. Stability studies under varying pH and temperature conditions are recommended, as carbamates are prone to degradation in acidic/basic environments. Analytical techniques like HPLC-MS can monitor decomposition products over time .
Advanced Research Questions
Q. How does the trans configuration of the hydroxymethyl group influence biological activity compared to the cis isomer?
- Methodological Answer : Computational docking studies (e.g., using AutoDock Vina) can model interactions between the trans isomer and target enzymes/receptors. For example, the trans configuration may alter hydrogen-bonding patterns or steric clashes in enzyme active sites, as seen in related cyclohexylcarbamates. Comparative assays (e.g., IC₅₀ measurements) between cis and trans isomers are essential to quantify selectivity differences .
Q. What strategies can resolve contradictions in reactivity data between this compound and its structural analogs?
- Methodological Answer : Discrepancies in reactivity (e.g., unexpected oxidation rates) may arise from steric effects of the trans-hydroxymethyl group. Systematic studies using kinetic isotope effects (KIEs) or Hammett plots can isolate electronic vs. steric contributions. For example, replacing the hydroxymethyl with deuterated analogs may clarify hydrogen-bonding roles in reactions .
Q. How can computational chemistry predict the compound’s behavior in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for reactions like carbamate hydrolysis or nucleophilic substitutions. Solvent effects can be simulated using COSMO-RS to predict solubility and reactivity in polar vs. nonpolar media. These models must be validated against experimental kinetic data .
Q. What analytical challenges arise when quantifying trace impurities in synthesized batches?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is recommended for detecting low-abundance byproducts (e.g., benzyl alcohol derivatives). Impurity profiling should include spiking experiments with known standards to confirm detection limits and avoid false positives .
Key Research Considerations
- Stereochemical Integrity : Ensure synthetic protocols preserve the trans configuration, as even minor epimerization can invalidate biological or mechanistic studies.
- Data Reproducibility : Document solvent purity, moisture levels, and catalyst batches rigorously, as these variables significantly impact reaction outcomes.
- Safety Protocols : Despite limited hazard data (GHS classification not available), assume standard carbamate handling precautions (e.g., PPE, fume hoods) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
